molecular formula C14H21NO4 B1367584 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol CAS No. 98661-42-8

2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol

Cat. No. B1367584
CAS RN: 98661-42-8
M. Wt: 267.32 g/mol
InChI Key: JAMRPMDONPSTSF-UHFFFAOYSA-N
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Description

The compound “2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol” is a derivative of the compound “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline”. The latter is an isoquinoline that is 1,2,3,4-tetrahydroisoquinoline substituted by methoxy groups at positions 6 and 7. It has a role as a plant metabolite and is a member of isoquinolines, an aromatic ether, a diether, and an isoquinoline alkaloid .


Molecular Structure Analysis

The molecular structure of “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline”, a related compound, has been described in detail . It has a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol . The IUPAC name is 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . The exact molecular structure of “2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol” is not specified in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline”, have been described . It has a molecular weight of 193.24 g/mol and a molecular formula of C11H15NO2 . The exact physical and chemical properties of “2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol” are not specified in the available resources.

Scientific Research Applications

Structure Analysis and Synthesis

  • The crystal structure of three stereoisomers of a closely related compound, 1,1'-(propane-1,3-diyl)-bis-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline) hydrochloride, has been analyzed. This study provides insights into the absolute configuration and conformation of these isomers (Wouters et al., 2010).
  • A compound similar to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol demonstrated significant inotropic effects on cardiomyocytes, indicating its potential in cardiovascular research (Khushmatov et al., 2020).

Molecular Configurations

  • Research on the Hofmann exhaustive methylation of a related analgesic compound led to insights into the molecular configuration of certain isoquinoline derivatives (Rheiner & Brossi, 1962).
  • The structure of an oxaziridine derivative, which is a chiral precursor in the synthesis of some natural products, has been determined. This compound is structurally related to 2-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol (Czarnocki & Maurin, 1993).

Chemical Synthesis and Reactions

  • Studies on the synthesis of 8,9-dialkoxy-substituted tetrahydrobenz[h] isoquinolines, which are structurally related to the compound of interest, provide insights into the chemical reactions and synthesis pathways of similar compounds (Zee-Cheng et al., 1972).
  • Research on the synthesis and conformational analysis of stereoisomeric isoquinoline derivatives provides valuable information on the conformational properties of similar compounds (Sohár et al., 1992).

properties

IUPAC Name

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-18-12-5-9-3-4-15-14(10(7-16)8-17)11(9)6-13(12)19-2/h5-6,10,14-17H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMRPMDONPSTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C(CO)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546964
Record name 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98661-42-8
Record name 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.01 mole (2.65 g) of 1-[bis(hydroxymethyl)-methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline is dissolved in 50 ml of ethanol, and the mixture is reduced in hydrogen atmosphere, in the presence of a 10% platinum-on-activated carbon catalyst, under normal conditions. After uptake of the calculated amount of hydrogen (1 to 2 hours), the catalyst is filtered off and the filtrate is evaporated to yield the aimed compound in crystalline form.
Name
1-[bis(hydroxymethyl)-methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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solvent
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0 (± 1) mol
Type
catalyst
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Yield
95%

Synthesis routes and methods II

Procedure details

The 6,7-diethoxy analogue of the above compound can be prepared in an analogous manner, starting from 1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline; melting point: 127° to 128 C.° (benzene).
[Compound]
Name
6,7-diethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[bis(hydroxymethyl)-methyl]-6,7-diethoxy-3,4-dihydroisoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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